molecular formula C11H16ClN B13303269 [1-(4-Chlorophenyl)ethyl](propyl)amine

[1-(4-Chlorophenyl)ethyl](propyl)amine

Cat. No.: B13303269
M. Wt: 197.70 g/mol
InChI Key: RNVHSKIDXUZHBA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C11H16ClN . This compound features a chlorophenyl group attached to an ethylamine chain, which is further substituted with a propyl group. It is a chiral amine that can be used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium amide or lithium diisopropylamide (LDA) to facilitate the formation of the desired amine product .

Industrial Production Methods: Industrial production of 1-(4-Chlorophenyl)ethylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using in the presence of a to reduce the chlorophenyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as or to form substituted amines or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)

    Substitution: Alkyl halides, Acyl chlorides

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced chlorophenyl derivatives

    Substitution: Substituted amines, Amides

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of chiral ligands and catalysts for asymmetric synthesis .

Biology: The compound can be used in biological research to study the effects of amine derivatives on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)ethylamine can be explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry: Industrially, the compound can be utilized in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

    1-Phenylethylamine: Similar structure but lacks the chlorine substituent on the phenyl ring.

    4-Chlorophenylethylamine: Similar structure but lacks the propyl group.

    N-Propyl-4-chloroaniline: Similar structure but with an aniline group instead of an ethylamine chain.

Uniqueness: 1-(4-Chlorophenyl)ethylamine is unique due to the presence of both the chlorophenyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16ClN/c1-3-8-13-9(2)10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3

InChI Key

RNVHSKIDXUZHBA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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